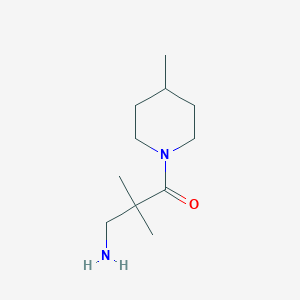
3-(1,3-Thiazol-2-ylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while pyridines are six-membered rings containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Aplicaciones Científicas De Investigación
3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Thiazol-2-yl)pyridine
- 4-(1,3-Thiazol-2-ylmethyl)pyridine
- 3-(1,3-Thiazol-4-ylmethyl)pyridine
Uniqueness
3-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct biological activities and chemical properties compared to similar compounds .
Propiedades
Fórmula molecular |
C9H8N2S |
|---|---|
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2 |
Clave InChI |
KMTMOUKUPUZITF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)




![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)

